

# N-(Azido-PEG3)-N-Fluorescein-PEG3-acid molecular formula and weight

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## Compound of Interest

Compound Name: N-(Azido-PEG3)-N-Fluorescein-  
PEG3-acid

Cat. No.: B609449

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## In-Depth Technical Guide: N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides the core physicochemical properties of **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid**, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery systems, and diagnostic assays.

### Core Molecular Data

The fundamental molecular attributes of **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

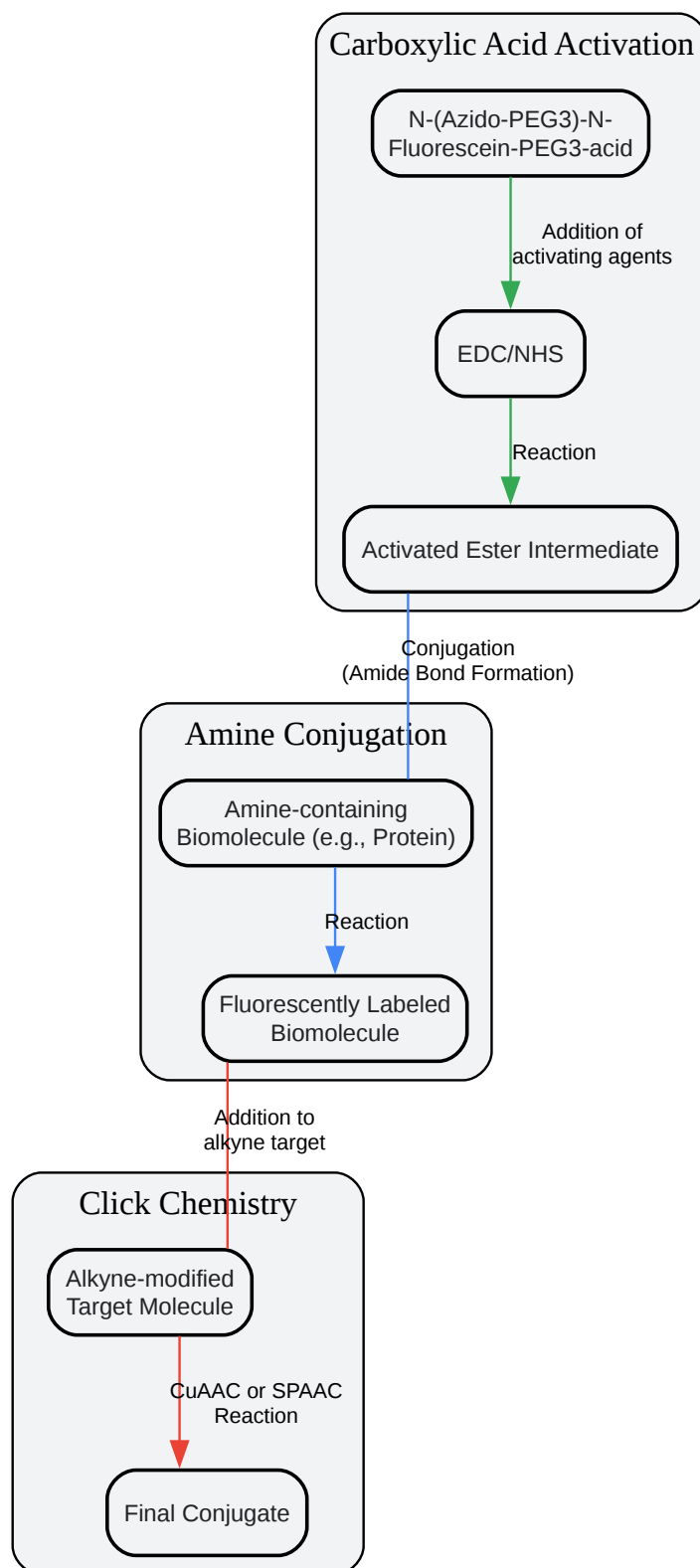
Parameter	Value
Molecular Formula	C <sub>38</sub> H <sub>45</sub> N <sub>5</sub> O <sub>13</sub> S[1][2][3]
Molecular Weight	811.9 g/mol [1][2][4]

## Chemical Structure and Functional Groups

**N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** is a complex molecule incorporating three key functional components integrated by polyethylene glycol (PEG) spacers. The azide group facilitates covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.<sup>[1][5]</sup> The fluorescein moiety serves as a fluorescent reporter for tracking and quantification. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.<sup>[1]</sup> The hydrophilic PEG linkers enhance the water solubility of the molecule.<sup>[1]</sup>

## Experimental Workflow: Bioconjugation

The following diagram illustrates a generalized workflow for the use of **N-(Azido-PEG3)-N-Fluorescein-PEG3-acid** in a typical bioconjugation experiment, for instance, the labeling of a protein.



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Figure 1. Generalized experimental workflow for a dual-conjugation strategy.

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## References

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